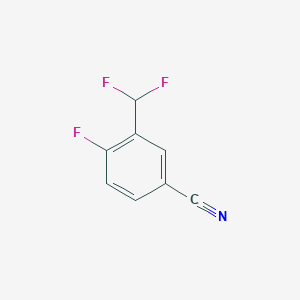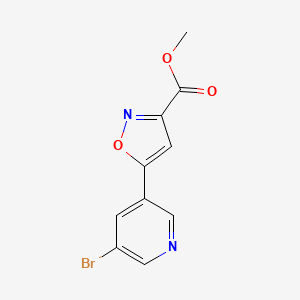
5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrahydronaphthalene core, substituted with nitro and carboxylic acid groups, and four methyl groups at specific positions.
Métodos De Preparación
The synthesis of 5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a tetramethyl-substituted naphthalene derivative, followed by carboxylation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxylic acid group can be esterified or converted to other derivatives under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may be used in the development of pharmaceuticals or as probes in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular processes. The carboxylic acid group may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
Similar compounds include other tetrahydronaphthalene derivatives, such as:
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine: Differing by the presence of an amine group instead of a nitro group.
5,6,7,8-Tetrahydro-2-naphthol: Featuring a hydroxyl group instead of a nitro group.
The uniqueness of 5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
5,5,8,8-tetramethyl-3-nitro-6,7-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2)5-6-15(3,4)11-8-12(16(19)20)9(13(17)18)7-10(11)14/h7-8H,5-6H2,1-4H3,(H,17,18) |
Clave InChI |
OPBWMDPTIDVXPR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C1C=C(C(=C2)[N+](=O)[O-])C(=O)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)





